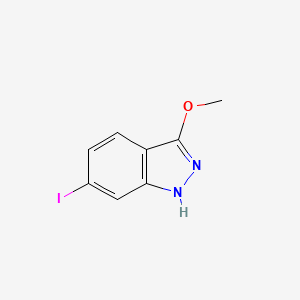

6-Iodo-3-methoxy-1H-indazole

Description

Properties

Molecular Formula |

C8H7IN2O |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

6-iodo-3-methoxy-1H-indazole |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

SHSUWPHKEIWZGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=CC(=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-methoxy-1H-indazole typically involves the iodination of 3-methoxy-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-3-methoxy-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed:

Substitution Products: Various substituted indazoles.

Oxidation Products: Indazole-3-carboxylic acids.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Iodo-3-methoxy-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Position Isomerism

(a) 3-Iodo-6-methoxy-1H-indazole (CAS 936138-17-9)

- Structural Difference : Iodine and methoxy groups are swapped (iodine at 3-position, methoxy at 6-position).

- Impact : Positional isomerism alters steric and electronic environments. The 3-iodo substitution may hinder electrophilic substitution at the adjacent 2-position, whereas the 6-methoxy group can enhance resonance stabilization.

(b) 5-Iodo-6-methoxy-1H-indazole (CAS 1082041-59-5)

- Structural Difference : Iodine at the 5-position, methoxy at 6-position.

- This isomer may exhibit lower thermal stability due to increased steric strain .

Functional Group Variations

(a) 6-Iodo-1H-indazol-3-ol (CAS 885518-78-5)

- Structural Difference : Hydroxyl (-OH) replaces the methoxy group at the 3-position.

- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability. Acidic protons (pKa ~9–10) may limit stability under basic conditions .

(b) 6-Iodo-3-methyl-1H-indazole (CID 27274673)

- Structural Difference : Methyl (-CH₃) replaces the methoxy group.

- Impact : The methyl group is less electron-donating than methoxy, reducing resonance stabilization. This compound likely exhibits higher lipophilicity (logP ~2.8 vs. ~2.2 for the methoxy analog), favoring blood-brain barrier penetration .

Nitro-Substituted Analogs

(a) 3-Iodo-6-nitro-1H-indazole (CAS 70315-70-7)

- Structural Difference: Nitro (-NO₂) replaces methoxy at the 6-position.

- Impact : The nitro group is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This compound is more reactive in nucleophilic aromatic substitution but may exhibit cytotoxicity due to nitro group reduction .

(b) 6-Chloro-3-iodo-4-nitro-1H-indazole (CAS 885519-97-1)

- Structural Difference : Chlorine at 6-position, nitro at 4-position.

- Impact : The chlorine atom (smaller than iodine) reduces steric hindrance, while the nitro group at the 4-position directs reactivity toward the 5- and 7-positions. This compound is thermally unstable compared to methoxy derivatives .

Carboxaldehyde Derivatives

6-Methoxy-1H-indazole-3-carboxaldehyde (CAS 518987-37-6)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| 6-Iodo-3-methoxy-1H-indazole | 1000341-12-7 | C₈H₆IN₂O | I (6), OCH₃ (3) | Moderate solubility in DMF, logP ~2.2 |

| 3-Iodo-6-methoxy-1H-indazole | 936138-17-9 | C₈H₆IN₂O | I (3), OCH₃ (6) | Higher steric hindrance at 3-position |

| 5-Iodo-6-methoxy-1H-indazole | 1082041-59-5 | C₈H₇IN₂O | I (5), OCH₃ (6) | Steric crowding, lower thermal stability |

| 6-Iodo-1H-indazol-3-ol | 885518-78-5 | C₇H₅IN₂O | I (6), OH (3) | High polarity, pKa ~9–10 |

| 6-Iodo-3-methyl-1H-indazole | 27274673 | C₈H₇IN₂ | I (6), CH₃ (3) | logP ~2.8, enhanced lipophilicity |

| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C₇H₄IN₃O₂ | I (3), NO₂ (6) | Electrophilic deactivation, cytotoxic |

Notes

- Positional isomerism and functional group variations significantly alter reactivity, solubility, and biological activity.

- Methoxy and hydroxyl derivatives are preferred for aqueous-phase reactions, while methyl or iodine substitutions favor organic-phase synthesis .

Biological Activity

6-Iodo-3-methoxy-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer research. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies demonstrating its potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 164.17 g/mol |

| IUPAC Name | 6-Iodo-3-methoxyindazole |

| InChI Key | WQWZLQKDSNQKQZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(N=N1)C(=C(C=C2)I)C=C2 |

The synthesis of this compound typically involves several steps, including the iodination of indazole derivatives and subsequent methoxylation. Common reagents used in the synthesis include iodine, methanol, and various catalysts to facilitate the reaction under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, a study evaluating a series of indazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against various human cancer cell lines, including:

- Lung (A549)

- Chronic Myeloid Leukemia (K562)

- Prostate (PC-3)

- Hepatoma (Hep-G2)

Among these, a derivative with structural similarities showed an IC50 value of 5.15 µM against K562 cells, indicating potent activity with selectivity for normal cells (IC50 = 33.2 µM) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to affect apoptosis-related proteins, decreasing Bcl-2 (anti-apoptotic) and increasing Bax (pro-apoptotic), leading to enhanced apoptosis in cancer cells .

- Cell Cycle Arrest : Treatment with this compound results in G0/G1 phase arrest in cancer cells, suggesting it interferes with cell cycle progression .

- Inhibition of Key Pathways : It may inhibit interactions between p53 and MDM2 proteins, disrupting their regulatory balance and promoting apoptosis .

Study on Indazole Derivatives

A detailed study synthesized various indazole derivatives to evaluate their anticancer properties. The results indicated that modifications at specific positions on the indazole ring significantly influenced biological activity. For instance, introducing different substituents at the C-5 position altered the inhibitory effects against K562 cells by up to tenfold .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that certain functional groups enhance the potency of indazole derivatives. For example, compounds with para-fluorine substitutions demonstrated heightened activity compared to others without such modifications .

Q & A

Synthetic Optimization

Q: What are the standard synthetic routes for 6-Iodo-3-methoxy-1H-indazole, and how can reaction conditions be optimized? A: The synthesis typically involves iodination of a pre-functionalized indazole scaffold. A common method uses iodine and potassium hydroxide in dimethylformamide (DMF) at room temperature, as demonstrated in analogous indazole iodination reactions . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.

- Catalyst screening : Transition metals like palladium may improve regioselectivity in cross-coupling steps .

- Temperature control : Lower temperatures (20–25°C) minimize side reactions, while higher yields are achieved with extended reaction times (3–24 hours).

Computational Analysis

Q: How can density-functional theory (DFT) predict the electronic properties of this compound? A: DFT calculations (e.g., B3LYP hybrid functionals) model the compound’s electron density, ionization potentials, and molecular orbitals. Key steps:

Geometry optimization : Minimize energy using basis sets like 6-31G(d).

Exchange-correlation functionals : Incorporate exact exchange terms to improve accuracy for halogenated systems .

Applications : Predict reaction sites (e.g., iodine’s susceptibility to nucleophilic substitution) and UV-Vis absorption spectra for photochemical studies.

Spectroscopic Characterization

Q: What spectroscopic techniques are most effective for characterizing this compound? A:

- NMR : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, indazole protons at δ 7.0–8.5 ppm).

- X-ray crystallography : Resolve crystal packing and confirm iodine substitution patterns using SHELX software .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] at m/z 275.94).

Reactivity in Cross-Coupling

Q: How does the iodine substituent influence the reactivity of indazole derivatives in cross-coupling reactions? A: The C–I bond in this compound facilitates Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection : Pd(PPh) or CuI for aryl-aryl bond formation.

- Solvent/base systems : Use DMF with KCO for deprotonation .

- Steric effects : The methoxy group at position 3 may hinder coupling at position 6; computational modeling helps predict regioselectivity .

Purification Challenges

Q: What are the common challenges in purifying this compound, and how can they be addressed? A:

- Low solubility : Use mixed solvents (e.g., DCM/hexane) for recrystallization.

- Byproduct removal : Column chromatography with silica gel (10–20% ethyl acetate/heptane) separates iodinated products from unreacted precursors .

- HPLC-MS : Monitor purity (>98%) and detect trace impurities .

Stability and Solubility

Q: What role does the methoxy group play in the compound’s stability and solubility under physiological conditions? A:

- Solubility : The methoxy group enhances water solubility via hydrogen bonding, critical for in vitro assays.

- Stability : Electron-donating methoxy groups reduce oxidative degradation but may increase susceptibility to demethylation under acidic conditions. Stability studies in PBS (pH 7.4) are recommended .

Biological Activity Mechanisms

Q: What mechanistic insights exist for the biological activity of this compound? A: Indazole derivatives often target kinase enzymes or DNA repair pathways. For example:

- Kinase inhibition : Molecular docking studies suggest interactions with ATP-binding pockets (e.g., CDK inhibitors).

- Anticancer activity : Iodo-substituted indazoles induce apoptosis via ROS generation; validate using flow cytometry and caspase-3 assays .

Comparative Analysis

Q: How does this compound compare structurally and functionally to nitro-substituted analogs? A:

- Electron-withdrawing vs. donating : Nitro groups (e.g., in 3-Iodo-6-nitro-1H-indazole) increase electrophilicity but reduce metabolic stability compared to methoxy .

- Biological activity : Methoxy derivatives show better bioavailability in pharmacokinetic studies (e.g., logP ~2.5 vs. nitro analogs’ logP ~1.8) .

Crystallography Techniques

Q: What crystallographic methods are suitable for resolving the structure of this compound? A:

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on heavy-atom (iodine) positioning.

- Data collection : Low-temperature (100 K) measurements improve resolution.

- Validation : Check for twinning or disorder using PLATON software .

Contradictions in Literature

Q: How should researchers address contradictions in reported synthetic yields or biological data? A:

- Reproducibility : Strictly follow reported protocols (e.g., reagent purity, solvent drying).

- Data triangulation : Cross-reference computational predictions (DFT), experimental spectra, and bioassay results .

- Meta-analysis : Use databases like Reaxys to compare yields under varying conditions (e.g., iodination time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.